Phosphatidylcholine transfer protein inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

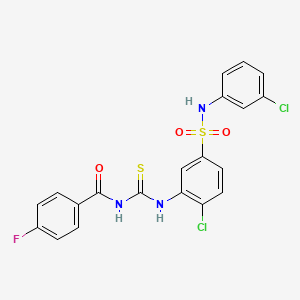

Molecular Formula |

C20H14Cl2FN3O3S2 |

|---|---|

Molecular Weight |

498.4 g/mol |

IUPAC Name |

N-[[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]carbamothioyl]-4-fluorobenzamide |

InChI |

InChI=1S/C20H14Cl2FN3O3S2/c21-13-2-1-3-15(10-13)26-31(28,29)16-8-9-17(22)18(11-16)24-20(30)25-19(27)12-4-6-14(23)7-5-12/h1-11,26H,(H2,24,25,27,30) |

InChI Key |

PLUIJIKIACMFSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of StarD2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

StarD2, also known as phosphatidylcholine transfer protein (PC-TP), is a key protein involved in the intracellular transport of phosphatidylcholine and plays a significant role in lipid and glucose metabolism.[1][2][3] Its involvement in metabolic regulation has made it an attractive target for the development of small molecule inhibitors. This technical guide provides an in-depth overview of the discovery and development of inhibitors targeting StarD2, with a focus on the pioneering high-throughput screening efforts that have identified the first-in-class compounds. While the specific nomenclature "StarD2 inhibitor-2" does not correspond to a standardized name in the scientific literature, this guide will detail the discovery of a series of potent StarD2 inhibitors.

StarD2 Inhibitor Discovery via High-Throughput Screening

The initial discovery of small molecule inhibitors of StarD2 was achieved through a comprehensive high-throughput screening (HTS) campaign.[1][4] This effort led to the identification of several compounds that effectively inhibit the phosphatidylcholine transfer activity of StarD2.

Quantitative Data of Identified StarD2 Inhibitors

A high-throughput screen of 114,752 compounds identified 14 potential inhibitors of PC-TP/StarD2.[1][4] Of these, six compounds demonstrated specific inhibitory activity with IC50 values ranging from 4.1 to 95.0 µM in an in vitro assay.[1][4] The table below summarizes the quantitative data for these six lead compounds.

| Compound Identifier | IC50 (µM) |

| LDN-0193188 | 4.1 |

| LDN-0085978 | 10.9 |

| LDN-0062847 | 14.8 |

| LDN-0097715 | 23.7 |

| LDN-0077121 | 56.5 |

| LDN-0077123 | 95.0 |

Experimental Protocols

The discovery and validation of StarD2 inhibitors relied on robust and reproducible experimental assays. The following sections detail the key methodologies employed.

Fluorescence Quench Assay for High-Throughput Screening

This assay measures the transfer of a fluorescently labeled phosphatidylcholine analog, NBD-PC, from donor to acceptor vesicles. The fluorescence of NBD-PC is initially quenched in the donor vesicles. The transfer to acceptor vesicles results in an increase in fluorescence, which is monitored over time.

Materials:

-

Purified His-tagged StarD2/PC-TP

-

Donor small unilamellar vesicles (SUVs)

-

Acceptor SUVs

-

Assay Buffer: 150 mM NaCl, 10 mM HEPES, pH 7.4

-

Compound library dissolved in DMSO

-

384-well microplates

Procedure:

-

A mixture containing acceptor SUVs and purified His-tagged StarD2 (final concentration 82 nM) in assay buffer is dispensed into the wells of a 384-well plate.[1]

-

Test compounds from the library are added to the wells (final DMSO concentration of 1% v/v).[1]

-

The reaction is initiated by the addition of donor SUVs (final donor phospholipid concentration of 52 µM and acceptor phospholipid concentration of 188 µM).[1]

-

The plate is immediately placed in a fluorimeter and the fluorescence intensity is measured every 15 seconds for 6 minutes.[1]

-

The rate of NBD-PC transfer is determined by fitting the fluorescence data to a first-order rate equation.[1]

-

Positive controls (no inhibitor) and negative controls (no StarD2) are included on each plate to calculate the percent inhibition for each compound.[1]

Confirmatory Radiolabeled Phosphatidylcholine Transfer Assay

To confirm the inhibitory activity of the hits identified in the HTS, an independent, semi-quantitative assay using radiolabeled phosphatidylcholine was employed.[1]

Materials:

-

Purified StarD2/PC-TP

-

Donor SUVs containing [¹⁴C]-phosphatidylcholine and [³H]-cholesteryl oleate (a non-transferable marker).[1]

-

Multilamellar acceptor vesicles.

-

Assay Buffer: 50 mM Tris, 5 mM EDTA, pH 7.2.

-

Inhibitor compounds.

Procedure:

-

Donor SUVs are prepared by sonication of a lipid mixture including [¹⁴C]-phosphatidylcholine and [³H]-cholesteryl oleate.[1]

-

The assay is initiated by mixing donor SUVs, multilamellar acceptor vesicles, StarD2/PC-TP, and the inhibitor compound.

-

The mixture is incubated to allow for lipid transfer.

-

The reaction is stopped, and the donor and acceptor vesicles are separated by centrifugation.

-

The amount of [¹⁴C]-phosphatidylcholine transferred to the acceptor vesicles is quantified by scintillation counting and normalized to the amount of [³H]-cholesteryl oleate to account for any donor vesicle contamination in the acceptor fraction.

Signaling Pathways and Experimental Workflows

StarD2/PC-TP Signaling Interactions

StarD2/PC-TP is implicated in cellular metabolism through its interactions with other proteins, notably the transcription factor PPARα and the enzyme Them2.[1][2][5][6]

References

- 1. Regulatory Role for Phosphatidylcholine Transfer Protein/StarD2 in the Metabolic Response to Peroxisome Proliferator Activated Receptor Alpha (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PC-TP/StARD2: Of membranes and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylcholine transfer protein - Wikipedia [en.wikipedia.org]

- 4. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 5. Model Mechanism for Lipid Uptake by the Human STARD2/PC-TP Phosphatidylcholine Transfer Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of StarD2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of inhibitors targeting the Steroidogenic Acute Regulatory Protein-Related Lipid Transfer Domain 2 (StarD2), also known as Phosphatidylcholine Transfer Protein (PC-TP). StarD2 is a key intracellular lipid binding protein that facilitates the transfer of phosphatidylcholine between membranes and is implicated in the regulation of fatty acid and glucose metabolism.[1][2] Its role in metabolic pathways makes it an attractive target for the development of novel therapeutics for conditions such as diabetes and atherosclerosis.[2]

Core Findings and Quantitative Data

A high-throughput screening of 114,752 compounds identified 14 potential small molecule inhibitors of StarD2's phosphatidylcholine transfer activity. Of these, six compounds demonstrated specific inhibition with IC50 values ranging from 4.1 to 95.0 µM in an in vitro fluorescence quench assay.[1][2] The quantitative data for these inhibitors are summarized in the table below.

| Compound ID | IC50 (µM)[1] |

| LDN-0193188 | 4.1 |

| LDN-0193189 | 8.3 |

| LDN-0193190 | 10.2 |

| LDN-0193191 | 25.0 |

| LDN-0193192 | 50.0 |

| LDN-0193193 | 95.0 |

Table 1: IC50 values of identified StarD2 inhibitors.

Structure-Activity Relationship (SAR) Insights

Currently, there is a lack of comprehensive published follow-up studies systematically exploring the structure-activity relationships of the initial six hit compounds. The initial screening identified a diverse range of chemical scaffolds, suggesting multiple potential starting points for medicinal chemistry efforts. Future SAR studies would be crucial to optimize the potency, selectivity, and pharmacokinetic properties of these initial hits. Such studies would typically involve systematically modifying the functional groups on the core scaffolds of these compounds and evaluating the impact on their inhibitory activity against StarD2.

StarD2 Signaling and Metabolism

StarD2 plays a significant role in cellular metabolism, particularly in pathways regulated by Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor in lipid and glucose homeostasis.[3] StarD2 expression is, in part, controlled by PPARα.[3] In turn, StarD2 can influence the activity of PPARα, creating a feedback loop. Furthermore, StarD2 is known to interact with Thioesterase Superfamily Member 2 (Them2), an enzyme involved in fatty acid metabolism.[4] By inhibiting StarD2, it may be possible to modulate these metabolic pathways.

Experimental Protocols

High-Throughput Screening for StarD2 Inhibitors: Fluorescence Quench Assay

This protocol is based on the method used to identify the initial StarD2 inhibitors.[1] The assay measures the transfer of a fluorescently labeled phosphatidylcholine (NBD-PC) from donor to acceptor vesicles.

Materials:

-

Purified His-tagged StarD2 protein

-

Donor small unilamellar vesicles (SUVs) containing NBD-PC

-

Acceptor SUVs

-

Assay Buffer: 150 mM NaCl, 10 mM HEPES, pH 7.4

-

Test compounds dissolved in DMSO

-

384-well plates

-

Spectrofluorometer

Procedure:

-

Compound Plating: Dispense test compounds into 384-well plates. Include positive controls (no inhibitor) and negative controls (no StarD2).

-

Reagent Addition: Add purified His-tagged StarD2 protein (final concentration ~82 nM) and acceptor SUVs (final concentration ~188 µM) to each well.

-

Initiation of Reaction: Add donor SUVs containing NBD-PC (final concentration ~52 µM) to initiate the transfer reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 15 seconds for 6 minutes) using a spectrofluorometer. The transfer of NBD-PC to the acceptor vesicles results in a decrease in fluorescence quenching and thus an increase in fluorescence intensity.

-

Data Analysis: The rate of NBD-PC transfer is determined by fitting the fluorescence intensity data to a first-order rate equation. The percentage of inhibition is calculated by comparing the transfer rates in the presence and absence of the test compounds.

Secondary Assays for Inhibitor Characterization

While specific secondary assay protocols for these StarD2 inhibitors are not available, the following are general methodologies that would be essential for their further characterization.

1. Orthogonal Activity Assay:

To confirm that the inhibition is not an artifact of the fluorescence-based assay, an independent method should be used. A radioactivity-based assay using radiolabeled phosphatidylcholine could serve as an orthogonal method.

2. Direct Binding Assays:

To confirm direct binding of the inhibitors to StarD2 and to determine their binding affinity (Kd), several biophysical techniques can be employed:

-

Surface Plasmon Resonance (SPR): Immobilized StarD2 on a sensor chip is exposed to varying concentrations of the inhibitor to measure binding kinetics and affinity.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the inhibitor to StarD2, providing a complete thermodynamic profile of the interaction.

-

Microscale Thermophoresis (MST): Measures the change in movement of fluorescently labeled StarD2 in a temperature gradient upon inhibitor binding.

3. X-ray Crystallography:

Co-crystallization of StarD2 with the identified inhibitors would provide invaluable structural information about the binding mode. This would reveal the specific amino acid residues involved in the interaction and guide structure-based drug design efforts to improve inhibitor potency and selectivity.

Conclusion

The identification of the first small molecule inhibitors of StarD2 has opened up new avenues for research into its biological functions and for the development of novel therapeutics. While the initial screening has provided valuable starting points, a significant amount of work remains to be done to establish a clear structure-activity relationship. Future efforts should focus on the chemical synthesis of analogs of the initial hits, their characterization in a battery of biochemical and biophysical assays, and structural studies to elucidate their binding mode. This comprehensive approach will be essential to advance these promising initial findings towards the development of clinically relevant StarD2 inhibitors.

References

- 1. Small Molecule Inhibitors of Phosphatidylcholine Transfer Protein/StarD2 Identified by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of phosphatidylcholine transfer protein/StarD2 identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory Role for Phosphatidylcholine Transfer Protein/StarD2 in the Metabolic Response to Peroxisome Proliferator Activated Receptor Alpha (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylcholine transfer protein/StarD2 promotes microvesicular steatosis and liver injury in murine experimental steatohepatitis. [vivo.weill.cornell.edu]

The Synthesis and Regulation of STARD7: A Key Mediator of Mitochondrial Phosphatidylcholine Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

StAR-related lipid transfer domain-containing 7 (STARD7), also referred to as PC-TPi-2, is a critical protein in the maintenance of cellular lipid homeostasis, specifically facilitating the transfer of phosphatidylcholine (PC) to mitochondria. This guide provides a comprehensive overview of the STARD7 synthesis pathway, from transcriptional regulation to post-translational processing and subcellular localization. We detail the signaling cascades that govern its expression, the proteolytic events that lead to its mature form, and its functional implications in cellular physiology and disease. Quantitative data are summarized for clarity, and detailed experimental protocols for studying STARD7 are provided. Diagrams generated using Graphviz are included to illustrate key pathways and processes.

Introduction

STARD7 is a member of the StAR-related lipid transfer (START) domain superfamily, a group of proteins involved in the intracellular transport of lipids. Specifically, STARD7 belongs to the StarD2/phosphatidylcholine transfer protein (PCTP) subfamily and plays a crucial role in the non-vesicular transport of phosphatidylcholine, the most abundant phospholipid in mitochondrial membranes.[1][2] Mitochondria are incapable of synthesizing PC de novo and therefore rely on its import from the endoplasmic reticulum (ER). STARD7 facilitates this critical transport step, which is essential for maintaining mitochondrial membrane integrity, respiratory function, and overall cellular homeostasis.[3][4] Dysregulation of STARD7 expression and function has been implicated in various pathological conditions, including cancer and metabolic diseases, making its synthesis pathway a subject of intense research and a potential target for therapeutic intervention.[5][6]

Transcriptional Regulation of the STARD7 Gene

The expression of the STARD7 gene is tightly controlled by complex signaling networks, with the Wnt/β-catenin pathway playing a central role.

The Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a key regulator of STARD7 transcription.[7] In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt signaling activation, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin.[2][8] In the nucleus, β-catenin associates with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family.[2] Specifically for the STARD7 gene, β-catenin partners with TCF4 to activate its transcription.[7][9] A TCF4 binding motif has been identified in the promoter region of the STARD7 gene, and its mutation significantly reduces promoter activity.[7][10]

Synergy with Steroidogenic Factor 1 (SF-1)

The orphan nuclear receptor Steroidogenic Factor 1 (SF-1) also plays a significant role in upregulating STARD7 expression, particularly in certain cell types like trophoblasts.[10] SF-1 can independently activate the STARD7 promoter, and its effect is synergistic with β-catenin.[10] It is proposed that free β-catenin can interact with SF-1 to enhance the transcriptional activation of the STARD7 gene.[2][8]

STARD7 Protein Biosynthesis and Processing

The synthesis of a functional STARD7 protein involves a multi-step process that includes translation of a precursor protein, mitochondrial import, and proteolytic cleavage.

Translation and the Precursor Protein (STARD7-I)

The STARD7 mRNA is translated into a precursor protein, designated STARD7-I, with a molecular weight of approximately 43.1 kDa.[2] This precursor contains an N-terminal mitochondrial targeting sequence that directs it to the mitochondria.[2][11]

Mitochondrial Import and Proteolytic Cleavage

Following its synthesis on cytosolic ribosomes, the STARD7-I precursor is imported into the mitochondria. Within the inner mitochondrial membrane, the rhomboid protease PARL (presenilin-associated rhomboid-like) cleaves the precursor protein.[12] This proteolytic event removes the N-terminal mitochondrial targeting sequence, generating the mature, shorter form of the protein, STARD7-II, which has a molecular weight of approximately 34.7 kDa.[2]

Dual Subcellular Localization

The PARL-mediated cleavage is a critical determinant of STARD7's subcellular localization. A portion of the mature STARD7-II is released from the mitochondria into the cytosol, while another pool remains within the mitochondrial intermembrane space.[12] This dual localization allows STARD7 to effectively shuttle phosphatidylcholine from its site of synthesis in the ER to the mitochondrial membranes.

Functional Role of STARD7

The primary function of STARD7 is the transfer of phosphatidylcholine from the ER to the mitochondria. This process is crucial for several mitochondrial functions.

ER-Mitochondria PC Transfer

Cytosolic STARD7-II is thought to extract PC molecules from the ER membrane and transport them to the outer mitochondrial membrane. The STARD7-II located in the intermembrane space may then facilitate the subsequent transfer of PC to the inner mitochondrial membrane. This ensures a constant supply of this essential phospholipid to maintain the structural and functional integrity of mitochondrial membranes.

Quantitative Data Summary

| Parameter | Value | Reference |

| STARD7-I (Precursor) Molecular Weight | ~43.1 kDa | [2] |

| STARD7-II (Mature) Molecular Weight | ~34.7 kDa | [2] |

| TCF4 Binding Site in Promoter | -614/-608 bp relative to transcription start site | [7] |

| STARD7 mRNA Expression (Selected Tissues) | ||

| - Adipose Tissue | 5.8 TPM | [13] |

| - Liver | 4.2 TPM | [13] |

| - Lung | 6.5 TPM | [13] |

| - Skeletal Muscle | 3.9 TPM | [13] |

| - Whole Blood | 2.1 TPM | [13] |

TPM: Transcripts Per Million. Data from the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project.[13]

Experimental Protocols

Subcellular Fractionation to Analyze STARD7 Localization

This protocol describes the separation of cytosolic and mitochondrial fractions from cultured cells to determine the subcellular distribution of STARD7 isoforms by western blotting.

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation buffer (e.g., 20 mM HEPES-KOH pH 7.4, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, protease inhibitor cocktail)

-

Dounce homogenizer

-

Microcentrifuge

-

Bradford assay reagents

-

SDS-PAGE and western blotting equipment

-

Antibodies: anti-STARD7, anti-tubulin (cytosolic marker), anti-TOM20 (mitochondrial marker)

Procedure:

-

Wash cultured cells twice with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of ice-cold fractionation buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) on ice.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant) and transfer to a new tube.

-

Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Wash the mitochondrial pellet by resuspending in fractionation buffer and repeating the 10,000 x g centrifugation.

-

Resuspend the final mitochondrial pellet in a suitable lysis buffer.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions using a Bradford assay.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and western blotting using antibodies against STARD7 and subcellular markers.

siRNA-Mediated Knockdown of STARD7

This protocol outlines the procedure for reducing STARD7 expression in cultured cells using small interfering RNA (siRNA) to study its functional consequences.

Materials:

-

Cultured cells in antibiotic-free medium

-

STARD7-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Reagents for protein extraction and western blotting

Procedure:

-

One day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

On the day of transfection, for each well, dilute 50 pmol of siRNA (either STARD7-specific or control) into 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the 500 µL of siRNA-transfection reagent complexes to each well containing cells and fresh medium.

-

Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

After incubation, harvest the cells to assess knockdown efficiency.

-

For qRT-PCR: Extract total RNA and perform reverse transcription followed by real-time PCR using primers specific for STARD7 and a housekeeping gene.

-

For Western Blotting: Lyse the cells, determine protein concentration, and perform western blotting with an anti-STARD7 antibody.

-

Conclusion

The synthesis of STARD7 is a tightly regulated process that is crucial for maintaining mitochondrial health and function. Its transcriptional control by the Wnt/β-catenin pathway highlights a link between developmental signaling and cellular metabolism. The post-translational processing by PARL and the resulting dual subcellular localization underscore the sophisticated mechanisms that have evolved to ensure efficient lipid transport within the cell. A thorough understanding of the STARD7 synthesis pathway provides a foundation for investigating its role in disease and for the development of novel therapeutic strategies targeting lipid metabolism. Further research into the precise kinetics of STARD7-mediated PC transfer and the full spectrum of its post-translational modifications will undoubtedly reveal deeper insights into its regulatory mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. The Lipid Transfer Protein StarD7: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Phosphatidylcholine Transfer Protein Stard7 is Required for Mitochondrial and Epithelial Cell Homeostasis [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the lipid transport protein StarD7 in mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Loss of STARD7 Triggers Metabolic Reprogramming and Cell Cycle Arrest in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Activation of beta-catenin signalling increases StarD7 gene expression in JEG-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. StarD7 Gene Expression in Trophoblast Cells: Contribution of SF-1 and Wnt-β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. StarD7 mediates the intracellular trafficking of phosphatidylcholine to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Tissue expression of STARD7 - Summary - The Human Protein Atlas [v18.proteinatlas.org]

The Role of StarD2 Inhibition in the Modulation of Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

StAR-related lipid transfer domain protein 2 (StarD2), also known as phosphatidylcholine transfer protein (PC-TP), is emerging as a significant regulator of lipid and glucose homeostasis. Primarily expressed in the liver and other oxidative tissues, StarD2's activity has been linked to hepatic glucose production and insulin sensitivity. Genetic and pharmacological inhibition of StarD2 has demonstrated a direct pathogenic role in diabetes, independent of changes in energy expenditure. Studies in knockout mouse models and with novel small-molecule inhibitors reveal that targeting StarD2 can markedly improve glucose tolerance by attenuating hepatic glucose production. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and signaling pathways associated with the inhibition of StarD2 as a potential therapeutic strategy for managing hepatic insulin resistance and type 2 diabetes.

StarD2 Function in Glucose Homeostasis

StarD2 is an intracellular lipid-binding protein that specifically binds and facilitates the transfer of phosphatidylcholines between membranes.[1][2] Its role extends beyond simple lipid transport, deeply influencing metabolic regulation.

-

Hepatic Glucose Production: During fasting, StarD2 promotes hepatic glucose production.[3] In high-fat-fed mice, it exacerbates glucose intolerance.[3] Genetic ablation of StarD2 in leptin-deficient ob/ob mice leads to significant improvements in glucose homeostasis, as evidenced by enhanced glucose and pyruvate tolerance.[3] This improvement occurs without altering insulin tolerance, food intake, or energy expenditure, pointing to a direct role for StarD2 in regulating glucose metabolism.[3]

-

Insulin Sensitivity: Studies on StarD2 knockout (Pctp-/-) mice reveal a profound increase in hepatic insulin sensitivity.[1][4] These mice exhibit significant reductions in hepatic glucose production, gluconeogenesis, and glycogenolysis during hyperinsulinemic-euglycemic clamp studies.[1][4] This suggests that the absence of StarD2 sensitizes the liver to insulin action.[1][2]

The Impact of StarD2 Inhibition on Glucose Metabolism

The therapeutic potential of targeting StarD2 has been explored through both genetic knockout models and pharmacological inhibition.

Genetic Inhibition (StarD2 Knockout Models)

Mice lacking the StarD2 gene (Pctp-/-) have provided foundational insights into its metabolic role. When subjected to a high-fat diet, which typically induces insulin resistance, Pctp-/- mice show marked protection against the diet-induced increase in hepatic glucose production.[5]

Pharmacological Inhibition

High-throughput screening has identified several small-molecule inhibitors of StarD2's phosphatidylcholine transfer activity, with IC50 values ranging from 4.1 to 95.0 µM in vitro.[6][7] An optimized inhibitor administered to wild-type mice on a high-fat diet successfully recapitulated the phenotype of the knockout mice.[5]

Key findings from pharmacological inhibition include:

-

Attenuation of Hepatic Glucose Production: The inhibitor significantly attenuated the increase in hepatic glucose production associated with high-fat feeding in wild-type mice but had no effect in Pctp-/- mice, confirming its on-target activity.[5]

-

Insulin-Independent Signaling: The StarD2 inhibitor was found to promote the phosphorylation of key insulin signaling molecules in an insulin-independent manner, suggesting a novel mechanism for improving glucose tolerance that is distinct from traditional insulin-sensitizing agents.[5]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies on StarD2 knockout and pharmacological inhibition in high-fat diet (HFD)-fed mice.[5]

Table 1: Effects of StarD2 Knockout on Glucose Metabolism in HFD-Fed Mice

| Parameter | Wild Type (WT) | Pctp-/- | % Change vs. WT |

| Fasting Plasma Glucose | |||

| 8 weeks HFD | Elevated | Normal | ↓ 25% |

| 12 weeks HFD | Elevated | Normal | ↓ 46% |

| 18 weeks HFD | Elevated | Elevated | ↓ 17% |

| Hyperinsulinemic-Euglycemic Clamp (18 weeks HFD) | |||

| Glucose Infusion Rate | Baseline | 3.6-fold increase | ↑ 260% |

| Hepatic Glucose Production | Increased | Reduced | ↓ 46% |

| Glucose Uptake Rate | No Change | No Change | 0% |

Table 2: Effects of a StarD2 Inhibitor on Glucose Metabolism in HFD-Fed Mice

| Parameter | Vehicle Control | Inhibitor-Treated | % Change vs. Control |

| Hepatic Glucose Production | Increased | Attenuated | Significant Reduction |

| Insulin Signaling (in vitro) | Baseline | Increased Phosphorylation | Insulin-Independent |

Signaling Pathways and Mechanisms of Action

The metabolic effects of StarD2 are linked to its interaction with other proteins that regulate fatty acid metabolism, which in turn impacts insulin signaling and hepatic glucose output.

StarD2 and Fatty Acid Metabolism

StarD2 interacts with thioesterase superfamily member 2 (Them2), a long-chain fatty acyl-CoA thioesterase.[1] This interaction stimulates Them2's thioesterase activity, which is thought to limit the entry of fatty acyl-CoAs into the mitochondria for oxidation.[1][2] The resulting cytoplasmic accumulation of fatty acyl-CoAs can lead to the synthesis of diacylglycerols, which are known to impair hepatic insulin signaling, thereby promoting hepatic glucose production.[1]

References

- 1. Regulation of Lipid and Glucose Metabolism by Phosphatidylcholine Transfer Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PC-TP/StARD2: Of membranes and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic ablation of phosphatidylcholine transfer protein/StarD2 in ob/ob mice improves glucose tolerance without increasing energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of energy substrate utilization and hepatic insulin sensitivity by phosphatidylcholine transfer protein/StarD2. [vivo.weill.cornell.edu]

- 5. Genetic Ablation or Chemical Inhibition of Phosphatidylcholine Transfer Protein Attenuates Diet-Induced Hepatic Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of Phosphatidylcholine Transfer Protein/StarD2 Identified by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitors of phosphatidylcholine transfer protein/StarD2 identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Therapeutic Potential of Phosphatidylcholine Transfer Protein (PC-TP): A Technical Guide for Drug Development

Introduction

Phosphatidylcholine transfer protein (PC-TP), also known as steroidogenic acute regulatory-related lipid transfer domain protein 2 (StarD2), is a highly specific intracellular lipid-binding protein that facilitates the transfer of phosphatidylcholine (PC) molecules between membranes.[1][2] Initially characterized by its in vitro lipid transfer activity, recent research has unveiled its significant role in the regulation of lipid and glucose metabolism, positioning it as a compelling therapeutic target for a range of metabolic diseases.[3][4] PC-TP is expressed across various tissues, with notably high levels in metabolically active sites like the liver.[2] Evidence from genetic knockout studies in mice and the identification of small-molecule inhibitors have highlighted the potential of targeting PC-TP in the management of insulin resistance, type 2 diabetes, hepatic steatosis, and atherosclerosis.[1][4][5] This technical guide provides an in-depth overview of PC-TP's function, the therapeutic rationale for its inhibition, key experimental data, and detailed methodologies for its study.

Core Mechanism of Action and Signaling Pathways

PC-TP's metabolic influence extends beyond simple lipid transport. It functions as a metabolic sensor that links membrane composition to key regulatory pathways, primarily through its interaction with other proteins.[3]

Interaction with Them2 and Regulation of Fatty Acid Metabolism

A pivotal interaction is between PC-TP and Thioesterase Superfamily Member 2 (Them2), a long-chain fatty acyl-CoA thioesterase. The binding of PC to PC-TP promotes its association with Them2, stimulating Them2's thioesterase activity.[2][5] This complex plays a crucial role in the liver during fasting. It limits the access of fatty acids to the mitochondria for beta-oxidation by preventing their uptake via carnitine palmitoyltransferase I (CPTI).[3] This action diverts fatty acids towards other metabolic fates within the cytoplasm, influencing hepatic lipid and glucose export.[3]

Caption: Postulated function of PC-TP in the fasting liver.

Role in Insulin Resistance and ER Stress

The PC-TP/Them2 complex is also implicated in endoplasmic reticulum (ER) stress, providing a mechanistic link between obesity and insulin resistance. This complex enhances the efflux of calcium (Ca2+) from the ER, leading to increased cytosolic Ca2+ levels.[5] Elevated cytosolic calcium activates calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn promotes hepatic insulin resistance and gluconeogenesis.[5] Genetic ablation or chemical inhibition of PC-TP disrupts this cascade, leading to improved insulin sensitivity.[4][5]

Caption: PC-TP's role in ER stress and insulin resistance.

Therapeutic Rationale and Preclinical Evidence

The therapeutic potential of targeting PC-TP is strongly supported by preclinical studies using genetically modified mouse models and small-molecule inhibitors.

Genetic Ablation Studies (Pctp-/- Mice)

Mice with a homozygous disruption of the PC-TP gene (Pctp-/-) exhibit a range of beneficial metabolic phenotypes:

-

Enhanced Insulin Sensitivity : Pctp-/- mice show increased hepatic insulin sensitivity, reduced fasting plasma glucose, and decreased hepatic glucose production.[4]

-

Resistance to Atherosclerosis : These mice are relatively resistant to the development of atherosclerosis.[1]

-

Efficient Thermogenesis : They exhibit more efficient brown fat-mediated thermogenesis.[3]

These findings robustly validate PC-TP as a target for metabolic diseases.

Pharmacological Inhibition

The discovery of small-molecule inhibitors of PC-TP has provided a pharmacological avenue to replicate the benefits seen in knockout mice. These inhibitors have been shown to bind directly to PC-TP and effectively block its phosphatidylcholine transfer activity.[1][4] In vivo, treatment with a PC-TP inhibitor can promote insulin-independent phosphorylation of key insulin signaling molecules, suggesting a novel mechanism for managing hepatic insulin resistance.[4][5]

Quantitative Data on PC-TP Inhibitors

A high-throughput screening campaign identified several small-molecule inhibitors of PC-TP.[1] Subsequent biophysical characterization confirmed their direct binding and inhibitory activity.[4]

| Compound | HTS IC50 (µM)[1] | Binding Affinity (KD) | Method of K D Determination | Reference |

| Compound A1 | 4.1 | In good agreement with IC50 | Surface Plasmon Resonance | [1][4] |

| Compound A2 | 8.3 | N/A | N/A | [1] |

| Compound A3 | 12.5 | N/A | N/A | [1] |

| Compound A4 | 25.0 | N/A | N/A | [1] |

| Compound A5 | 50.0 | N/A | N/A | [1] |

| Compound A6 | 95.0 | N/A | N/A | [1] |

| N/A: Data not available in the cited sources. |

Key Experimental Protocols

The study of PC-TP and the development of its inhibitors involve several specialized experimental techniques.

High-Throughput Screening (HTS) for PC-TP Inhibitors

This protocol is designed to identify small-molecule inhibitors of PC-TP's lipid transfer activity from large compound libraries.

-

Assay Principle : A fluorescence quench assay is adapted for a high-throughput format. The assay measures the transfer of a fluorescently labeled phosphatidylcholine (e.g., NBD-PC) from donor liposomes to acceptor liposomes. The proximity to a quenching agent in the acceptor liposomes results in a decrease in fluorescence, which is proportional to the transfer activity.

-

Methodology :

-

Reagent Preparation : Prepare donor vesicles containing NBD-PC and acceptor vesicles containing a quenching agent.

-

Screening : In a multi-well plate format, incubate recombinant PC-TP with the donor and acceptor vesicles in the presence of test compounds from a chemical library.

-

Detection : Monitor the fluorescence intensity over time using a plate reader. A reduction in the rate of fluorescence decay indicates inhibition of PC-TP activity.

-

Hit Confirmation : Compounds that show significant inhibition are re-tested to confirm activity and determine IC50 values through dose-response curves.[1]

-

Caption: Experimental workflow for PC-TP inhibitor discovery.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a biophysical technique used to measure the direct interaction between a ligand (inhibitor) and a protein (PC-TP) in real-time, without the need for labels.

-

Assay Principle : The assay detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

Methodology :

-

Immobilization : Covalently immobilize purified recombinant PC-TP onto a sensor chip.

-

Binding Analysis : Flow a series of concentrations of the small-molecule inhibitor over the chip surface.

-

Detection : Monitor the binding and dissociation events in real-time as a change in the SPR signal (measured in response units, RU).

-

Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. A low KD value indicates high binding affinity. This method was used to confirm that PC-TP inhibitors bind directly to the protein with KD values that corresponded well with their IC50 values.[4]

-

Generation and Analysis of Pctp-/- Knockout Mice

Creating a knockout mouse model is essential for in vivo target validation.

-

Methodology :

-

Gene Targeting : A targeting vector is constructed to replace a critical exon of the Pctp gene with a selection marker (e.g., a neomycin resistance cassette) via homologous recombination in embryonic stem (ES) cells.[6]

-

ES Cell Culture and Selection : The targeting vector is electroporated into ES cells. Cells that have successfully incorporated the construct are selected.

-

Blastocyst Injection : The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.[6]

-

Generation of Chimeras : The resulting chimeric offspring (containing cells from both the original blastocyst and the modified ES cells) are bred to establish germline transmission of the null allele.

-

Genotyping and Phenotyping : Heterozygous mice are interbred to produce homozygous Pctp-/- knockout mice. These mice and their wild-type littermates are then subjected to extensive metabolic phenotyping, including glucose tolerance tests, insulin tolerance tests, and analysis of plasma lipids and hepatic glucose production under hyperinsulinemic-euglycemic clamp conditions.[4][7]

-

Conclusion and Future Directions

Phosphatidylcholine transfer protein has emerged from a protein of specific biochemical curiosity to a validated therapeutic target with profound implications for metabolic disease. The convergence of evidence from genetic ablation studies and pharmacological inhibition strongly indicates that targeting PC-TP can ameliorate insulin resistance and protect against diet-induced metabolic dysfunction. The small-molecule inhibitors discovered to date serve as crucial tools to further probe the biological functions of PC-TP and as starting points for drug development campaigns.[1]

Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of existing inhibitors to develop clinical candidates. Furthermore, exploring the role of PC-TP in other pathophysiological contexts, such as non-alcoholic fatty liver disease (NAFLD) and specific cancers, may open new therapeutic avenues. The continued elucidation of the PC-TP interactome and its downstream signaling effects will be paramount to fully harnessing its therapeutic potential.

References

- 1. Small-molecule inhibitors of phosphatidylcholine transfer protein/StarD2 identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylcholine transfer protein - Wikipedia [en.wikipedia.org]

- 3. Regulation of Lipid and Glucose Metabolism by Phosphatidylcholine Transfer Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Ablation or Chemical Inhibition of Phosphatidylcholine Transfer Protein Attenuates Diet-Induced Hepatic Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Knock-Out Mice to Determine the Role of HPC-1/Syntaxin 1A in Expressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knockout Mouse Project (KOMP) [jax.org]

Phosphatidylcholine Transfer Protein (PC-TP/StarD2) Inhibitors: A Technical Guide to Their Role in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylcholine transfer protein (PC-TP), also known as steroidogenic acute regulatory protein-related lipid transfer (START) domain protein 2 (StarD2), has emerged as a critical regulator of lipid and glucose homeostasis. Its inhibition presents a novel therapeutic strategy for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This technical guide provides a comprehensive overview of the core biology of PC-TP, the mechanism of its inhibitors, and their impact on metabolic signaling pathways. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to Phosphatidylcholine Transfer Protein (PC-TP)

PC-TP is a 24 kDa cytosolic protein that specifically binds and facilitates the inter-membrane transfer of phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes. Beyond its lipid transfer activity, PC-TP functions as a sensor of membrane PC composition and as a scaffold protein that modulates the activity of key metabolic enzymes and signaling pathways. Its expression is regulated by the peroxisome proliferator-activated receptor-alpha (PPARα), a key transcription factor in lipid metabolism.

Mechanism of Action of PC-TP in Metabolic Regulation

The primary mechanism by which PC-TP influences metabolism is through its interaction with and stimulation of thioesterase superfamily member 2 (THEM2), a long-chain fatty acyl-CoA thioesterase. The PC-TP/THEM2 complex plays a pivotal role in partitioning fatty acids away from mitochondrial β-oxidation.

Key functions of the PC-TP/THEM2 complex include:

-

Inhibition of Fatty Acid Oxidation: By activating THEM2, PC-TP promotes the hydrolysis of fatty acyl-CoAs to free fatty acids, thereby limiting their entry into mitochondria for oxidation.

-

Modulation of Insulin Signaling: The PC-TP/THEM2 complex has been shown to negatively regulate the insulin signaling pathway. It can attenuate the activation of key downstream effectors such as Akt.[1]

-

Regulation of Hepatic Glucose Production: Through its influence on insulin signaling and fatty acid metabolism, PC-TP contributes to the regulation of hepatic glucose output.

Genetic deletion or pharmacological inhibition of PC-TP disrupts the PC-TP/THEM2 complex, leading to enhanced insulin sensitivity, increased fatty acid oxidation, and reduced hepatic glucose production.

Pharmacological Inhibition of PC-TP

Small molecule inhibitors of PC-TP have been identified through high-throughput screening and medicinal chemistry efforts. These compounds typically act by binding to the PC-binding pocket of PC-TP, thereby preventing its interaction with PC and consequently its association with and activation of THEM2. "Compound A1" is a well-characterized experimental inhibitor that has been instrumental in elucidating the therapeutic potential of PC-TP inhibition.

Quantitative Data on PC-TP Inhibitors

The following tables summarize the available quantitative data on the efficacy of PC-TP inhibitors from in vitro and in vivo studies.

Table 1: In Vitro Potency of PC-TP Inhibitors [2]

| Compound ID | IC50 (µM) |

| LDN-0193188 | 4.1 |

| LDN-0085978 | 15.0 |

| LDN-0062847 | 25.0 |

| LDN-0097715 | 50.0 |

| LDN-0077121 | 75.0 |

| LDN-0077123 | 95.0 |

Table 2: In Vivo Effects of PC-TP Inhibitor (Compound A1) on Insulin Signaling in High-Fat Diet-Fed Mice [3]

| Parameter | Fold Change vs. Vehicle |

| IRS2 Abundance | 2.1-fold increase |

| TSC2 Abundance | 47% decrease |

| Akt Phosphorylation | Increased |

| S6K1 Phosphorylation | Increased |

Table 3: Effects of Genetic Ablation of PC-TP on Glucose Homeostasis in High-Fat Diet-Fed Mice

| Parameter | Observation in Pctp-/- Mice vs. Wild-Type |

| Fasting Plasma Glucose | Reduced |

| Hepatic Glucose Production | Markedly attenuated increase |

| Insulin Sensitivity | Enhanced |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving PC-TP and a typical workflow for screening PC-TP inhibitors.

Figure 1: Simplified signaling pathway of PC-TP's role in insulin resistance.

Figure 2: General workflow for high-throughput screening of PC-TP inhibitors.

Detailed Experimental Protocols

In Vitro PC-TP Activity Assay (Fluorescence Quench Assay)[4]

This assay measures the transfer of a fluorescently labeled PC analog (NBD-PC) from donor to acceptor vesicles.

Materials:

-

Purified recombinant PC-TP

-

Donor Vesicles: Small unilamellar vesicles (SUVs) composed of egg PC, NBD-PC (e.g., 1-palmitoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine), and a quenching lipid (e.g., Rhodamine-DHPE; N-(lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) at a molar ratio of approximately 80:10:10.

-

Acceptor Vesicles: SUVs composed of 100% egg PC.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA.

-

PC-TP inhibitors dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Vesicle Preparation: Prepare donor and acceptor SUVs by sonication or extrusion to a diameter of ~50-100 nm.

-

Assay Setup:

-

In a 384-well plate, add PC-TP inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add purified PC-TP to all wells except for the negative control wells.

-

Add acceptor vesicles to all wells.

-

Initiate the reaction by adding the donor vesicles.

-

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the excitation and emission wavelengths for NBD (e.g., Ex: 460 nm, Em: 535 nm). Monitor the increase in fluorescence over time as the NBD-PC is transferred from the quenched donor vesicles to the non-quenched acceptor vesicles.

-

Data Analysis: Calculate the initial rate of fluorescence increase. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

High-Throughput Screening (HTS) for PC-TP Inhibitors

This protocol outlines a general workflow for screening a large compound library.

Workflow:

-

Primary Screen:

-

Adapt the in vitro PC-TP activity assay to a 384- or 1536-well plate format.

-

Screen a compound library at a single concentration (e.g., 10 µM).

-

Identify "hits" as compounds that inhibit PC-TP activity above a certain threshold (e.g., >50% inhibition).

-

-

Hit Confirmation:

-

Re-test the primary hits in the same assay to confirm their activity and rule out false positives.

-

-

Dose-Response Analysis:

-

Perform serial dilutions of the confirmed hits and determine their IC50 values using the in vitro activity assay.

-

-

Secondary and Counter-Screens:

-

Assess the specificity of the hits by testing them against other lipid transfer proteins or in assays to identify pan-assay interference compounds (PAINS).

-

Characterize the mechanism of inhibition (e.g., competitive, non-competitive).

-

-

Lead Optimization:

-

Synthesize analogs of the most promising hits to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes a typical study to evaluate the metabolic effects of a PC-TP inhibitor in a relevant animal model.

Animal Model:

-

Male C57BL/6J mice fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

Treatment:

-

Administer the PC-TP inhibitor or vehicle control daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 4-8 weeks).

-

Include multiple dose groups to assess dose-dependent effects.

Metabolic Phenotyping:

-

Body Weight and Composition: Monitor body weight regularly. At the end of the study, determine body composition (fat mass and lean mass) using techniques like DEXA or NMR.

-

Glucose Homeostasis:

-

Fasting Blood Glucose and Insulin: Measure at baseline and at regular intervals.

-

Glucose Tolerance Test (GTT): Perform after an overnight fast to assess glucose clearance.

-

Insulin Tolerance Test (ITT): Perform to assess insulin sensitivity.

-

Hyperinsulinemic-Euglycemic Clamp: A gold-standard technique to quantify insulin sensitivity and hepatic glucose production.

-

-

Liver Analysis:

-

Harvest livers at the end of the study.

-

Measure hepatic triglyceride content.

-

Perform histological analysis (H&E and Oil Red O staining) to assess steatosis.

-

Conduct Western blot analysis of key insulin signaling proteins (e.g., p-Akt, p-S6K1, IRS2).

-

Conclusion and Future Directions

The inhibition of PC-TP represents a promising and novel approach for the treatment of metabolic diseases. Preclinical studies have demonstrated that pharmacological inhibition of PC-TP can improve insulin sensitivity, reduce hepatic glucose production, and potentially mitigate non-alcoholic fatty liver disease. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this therapeutic strategy. Future research should focus on the development of potent and selective PC-TP inhibitors with favorable pharmacokinetic profiles suitable for clinical development. Further elucidation of the downstream signaling pathways and the long-term metabolic consequences of PC-TP inhibition will be crucial for translating this promising target into a safe and effective therapy for patients with metabolic disorders.

References

- 1. Phosphatidylcholine transfer protein/StarD2 promotes microvesicular steatosis and liver injury in murine experimental steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Fluorescence Quench Assay in PCTP Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatidylcholine Transfer Protein (PCTP), also known as Steroidogenic Acute Regulatory Protein-related lipid transfer (StAR) domain protein 2 (StarD2), is a key intracellular protein responsible for the specific transport of phosphatidylcholine (PC) between membranes.[1][2] This function places PCTP at a critical juncture in lipid metabolism and cellular signaling. Emerging evidence indicates that PCTP plays a significant role in regulating fatty acid and glucose metabolism, in part through its interactions with transcription factors such as PPARα.[3][4] Given its involvement in metabolic pathways, PCTP is an attractive therapeutic target for conditions like diabetes and atherosclerosis.[5]

High-throughput screening (HTS) of small molecule libraries is a powerful strategy for identifying novel inhibitors of PCTP. This document provides detailed protocols and application notes for a fluorescence quench assay specifically designed for the HTS of PCTP inhibitors. The assay's robustness and scalability make it an ideal platform for primary screening and lead identification in drug discovery programs.[5][6]

Principle of the Assay

The fluorescence quench assay for PCTP activity is based on the principle of Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into donor vesicles. The assay monitors the PCTP-mediated transfer of a fluorescently labeled phosphatidylcholine analog, NBD-PC, from donor to acceptor vesicles.

Donor vesicles are prepared with a mixture of lipids including NBD-PC (the FRET donor) and rhodamine-DHPE (the FRET acceptor).[6] When these two fluorophores are in close proximity within the same vesicle, the fluorescence of NBD-PC is quenched by rhodamine. Acceptor vesicles, on the other hand, lack these fluorescent probes.

When PCTP is added to a mixture of donor and acceptor vesicles, it facilitates the transfer of NBD-PC from the donor to the acceptor vesicles. As NBD-PC moves to the acceptor vesicles, it is physically separated from the rhodamine quencher, leading to an increase in NBD fluorescence over time. The rate of this fluorescence increase is directly proportional to the PCTP transfer activity. Potential inhibitors will slow down this transfer, resulting in a lower rate of fluorescence increase.

Data Presentation

The following table summarizes the inhibitory activity of several small molecule compounds against PCTP, as determined by the fluorescence quench assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

| Compound ID | IC50 (µM) |

| A1 | 4.1 |

| B1 | 9.0 |

| C1 | 21.7 |

| D1 | 35.5 |

| E1 | 50.1 |

| F1 | 95.0 |

| Table 1: IC50 values of identified PCTP inhibitors from a high-throughput screen. Data adapted from[5]. |

Mandatory Visualizations

Caption: PCTP's role in metabolic signaling and PC transport.

Caption: Workflow for HTS of PCTP inhibitors.

Experimental Protocols

Reagent Preparation

1. Assay Buffer:

-

150 mM NaCl

-

10 mM HEPES, pH 7.4

-

Prepare fresh and store at 4°C.

2. Donor Small Unilamellar Vesicles (SUVs):

-

Composition (molar ratio):

-

Egg yolk trans-phosphatidylethanolamine (55%)

-

Egg yolk phosphatidylcholine (14%)

-

Egg sphingomyelin (15%)

-

Egg phosphatidic acid (10%)

-

N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PC) (1%)

-

Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (rhodamine DHPE) (5%)

-

-

Procedure:

-

Combine lipids in a glass tube and dry under a stream of nitrogen gas.

-

Further dry under vacuum for at least 1 hour.

-

Resuspend the lipid film in Assay Buffer to a final phospholipid concentration of 5.2 mM.

-

Sonicate the suspension on ice using a probe sonicator until the solution is clear.

-

Store the donor SUVs at 4°C, protected from light.

-

3. Acceptor Small Unilamellar Vesicles (SUVs):

-

Composition:

-

Egg yolk phosphatidylcholine

-

-

Procedure:

-

Dry the egg yolk PC under a stream of nitrogen gas.

-

Further dry under vacuum for at least 1 hour.

-

Resuspend the lipid film in Assay Buffer to a final phospholipid concentration of 18.8 mM.

-

Sonicate the suspension on ice until the solution is clear.

-

Store the acceptor SUVs at 4°C.

-

4. Recombinant His-tag PCTP:

-

Purify recombinant PCTP as previously described.[6]

-

Dilute the purified PCTP in Assay Buffer to the desired working concentration. For the HTS, a final concentration of 82 nM is recommended.[6]

High-Throughput Screening Protocol (384-well format)

-

Compound Plating:

-

Dispense test compounds dissolved in DMSO into the wells of a 384-well black, clear-bottom microplate. The final DMSO concentration in the assay should be 1% (v/v).[6]

-

Include appropriate controls:

-

Positive control: DMSO without any inhibitor (represents 100% PCTP activity).

-

Negative control: Assay buffer without PCTP (represents 0% PCTP activity).

-

-

-

Reagent Addition:

-

Add a mixture of PCTP and acceptor vesicles in Assay Buffer to each well.

-

-

Reaction Initiation and Measurement:

-

To initiate the transfer reaction, add 10 µL of donor vesicles to each well.[6]

-

Immediately place the plate in a fluorescence microplate reader (e.g., Spectramax M5).

-

Shake the plate for 2 seconds.

-

Measure the fluorescence intensity (Excitation: 465 nm, Emission: 535 nm) every 15 seconds for a total of 6 minutes.[6]

-

Data Analysis

-

Calculate the rate of fluorescence increase: For each well, determine the initial rate of fluorescence increase by linear regression of the kinetic data.

-

Calculate Percent Inhibition:

-

Percent Inhibition = [1 - (Rate_sample - Rate_negative_control) / (Rate_positive_control - Rate_negative_control)] * 100

-

-

Hit Identification:

-

Primary hits are identified as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50%).

-

The quality and reliability of the HTS assay should be monitored by calculating the Z' factor for each plate. A Z' factor greater than 0.5 is indicative of an excellent assay.[6]

-

Confirmatory and Dose-Response Assays

-

Confirmatory Assays:

-

Hits identified in the primary screen should be validated using an orthogonal assay, such as a radiolabeled phospholipid transfer assay, to rule out false positives due to fluorescence artifacts.[6]

-

-

IC50 Determination:

-

For confirmed hits, perform dose-response experiments by testing a range of inhibitor concentrations in the fluorescence quench assay.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Troubleshooting

-

High well-to-well variability: Ensure thorough mixing of reagents and consistent pipetting. Check the stability and homogeneity of the vesicle preparations.

-

Low Z' factor: Optimize the concentrations of PCTP, donor, and acceptor vesicles. Ensure the purity and activity of the recombinant PCTP.

-

Fluorescent compound interference: Test compounds for intrinsic fluorescence at the assay wavelengths. Confirmed hits should be evaluated in an orthogonal assay.

-

Assay drift over time: Prepare fresh reagents and ensure consistent incubation times. Monitor temperature and humidity in the screening environment.

References

- 1. Phosphatidylcholine transfer protein - Wikipedia [en.wikipedia.org]

- 2. Structure and Function of Phosphatidylcholine transfer protein (PC-TP)/StarD2 (Journal Article) | OSTI.GOV [osti.gov]

- 3. Regulatory Role for Phosphatidylcholine Transfer Protein/StarD2 in the Metabolic Response to Peroxisome Proliferator Activated Receptor Alpha (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors of phosphatidylcholine transfer protein/StarD2 identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of Phosphatidylcholine Transfer Protein/StarD2 Identified by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 Value of a StarD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

StAR-related lipid transfer domain protein 2 (StarD2), also known as phosphatidylcholine transfer protein (PC-TP), is a key cytosolic protein responsible for the specific transport of phosphatidylcholine (PC) between cellular membranes. Emerging evidence highlights the role of StarD2 in the regulation of lipid and glucose metabolism, making it an attractive therapeutic target for metabolic disorders. The development of small molecule inhibitors of Star-D2 necessitates robust and reproducible methods for determining their potency, most commonly expressed as the half-maximal inhibitory concentration (IC50).

These application notes provide detailed protocols for determining the IC50 value of putative StarD2 inhibitors using a well-established fluorescence quench assay. Additionally, a protocol for a confirmatory radiolabeled PC transfer assay is included, along with data presentation guidelines and a schematic of the relevant signaling pathway.

Signaling Pathway

StarD2 expression is, in part, regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a master regulator of lipid metabolism. Upon activation by ligands such as fibrates or endogenous fatty acids, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including the gene encoding StarD2, leading to increased transcription. StarD2 itself can influence cellular metabolism and has been shown to modulate the activity of transcription factors such as PPARα and hepatocyte nuclear factor 4 alpha (HNF4α), suggesting a complex regulatory interplay.

Experimental Workflow

The overall workflow for determining the IC50 of a StarD2 inhibitor involves a primary screening assay followed by dose-response analysis and an optional secondary confirmatory assay.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured format.

| Inhibitor ID | Concentration (µM) | % Inhibition (Mean ± SD) |

| Compound X | 0.1 | 5.2 ± 1.1 |

| Compound X | 1 | 25.8 ± 3.4 |

| Compound X | 10 | 48.9 ± 4.1 |

| Compound X | 50 | 75.3 ± 2.9 |

| Compound X | 100 | 92.1 ± 1.8 |

| IC50 (µM) | 10.5 | - |

Experimental Protocols

Protocol 1: Fluorescence Quench Assay for StarD2 Activity

This assay measures the transfer of a fluorescently labeled phosphatidylcholine analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD)-PC, from donor to acceptor vesicles. The high concentration of NBD-PC in the donor vesicles results in self-quenching of the fluorescence. StarD2-mediated transfer of NBD-PC to acceptor vesicles leads to de-quenching and an increase in fluorescence intensity over time. Inhibitors of StarD2 will slow this rate of fluorescence increase.

Materials:

-

Purified recombinant His-tagged StarD2 protein

-

Egg phosphatidylcholine (Egg PC)

-

1-palmitoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine (NBD-PC)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA

-

Test inhibitor compounds dissolved in DMSO

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader with excitation/emission wavelengths of 460 nm and 535 nm, respectively.

Methods:

-

Preparation of Vesicles:

-

Donor Vesicles (with NBD-PC):

-

Prepare a lipid mixture of Egg PC and NBD-PC at a molar ratio of 80:20 in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with Assay Buffer to a final lipid concentration of 10 mM.

-

Create small unilamellar vesicles (SUVs) by sonicating the lipid suspension on ice until the solution is clear.

-

-

Acceptor Vesicles (unlabeled):

-

Prepare a lipid film of 100% Egg PC as described above.

-

Hydrate and sonicate as for the donor vesicles to a final lipid concentration of 10 mM.

-

-

-

IC50 Determination Assay:

-

Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

In a 96-well plate, add the following to each well for a final volume of 200 µL:

-

Test wells: 2 µL of inhibitor dilution, 20 µL of purified StarD2 (final concentration ~225 nM), and Assay Buffer to 180 µL.

-

Positive control (no inhibition): 2 µL of DMSO, 20 µL of StarD2, and Assay Buffer to 180 µL.

-

Negative control (no transfer): 2 µL of DMSO and Assay Buffer to 200 µL (no StarD2).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the transfer reaction by adding 10 µL of donor vesicles and 10 µL of acceptor vesicles to all wells.

-

Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence intensity at 535 nm (excitation at 460 nm) every minute for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the initial rate of fluorescence increase (slope of the linear portion of the curve) for each well.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rateinhibitor - Rateneg control) / (Ratepos control - Rateneg control)] x 100

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Protocol 2: Radiolabeled Phosphatidylcholine Transfer Assay (Confirmatory)

This assay provides an orthogonal method to confirm the inhibitory activity observed in the fluorescence assay by directly measuring the transfer of radiolabeled PC.

Materials:

-

Purified recombinant StarD2 protein

-

[14C]-dipalmitoylphosphatidylcholine ([14C]-DPPC)

-

Egg PC

-

Bovine serum albumin (BSA)

-

Assay Buffer (as in Protocol 1)

-

Scintillation cocktail and counter

Methods:

-

Preparation of Vesicles:

-

Donor Vesicles ([14C]-DPPC): Prepare SUVs as in Protocol 1, incorporating a known amount of [14C]-DPPC with unlabeled Egg PC.

-

Acceptor Vesicles (unlabeled): Prepare SUVs with unlabeled Egg PC as in Protocol 1.

-

-

Transfer Assay:

-

Set up reactions in microcentrifuge tubes with varying concentrations of the inhibitor, a fixed concentration of StarD2, donor vesicles, and acceptor vesicles in Assay Buffer.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of BSA. The BSA will bind to the donor vesicles, causing them to aggregate.

-

Centrifuge the tubes to pellet the aggregated donor vesicles.

-

Carefully collect the supernatant, which contains the acceptor vesicles.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity in the supernatant is proportional to the amount of [14C]-DPPC transferred to the acceptor vesicles.

-

Calculate the percent inhibition at each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the determination of IC50 values for StarD2 inhibitors. The fluorescence quench assay is well-suited for primary screening and high-throughput applications, while the radiolabeled PC transfer assay serves as a reliable method for secondary confirmation. Accurate determination of inhibitor potency is a critical step in the development of novel therapeutics targeting StarD2 for the treatment of metabolic diseases.

Application Notes and Protocols for Cell-Based Assays of Phosphatidylcholine Transfer Protein (PC-TP) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine transfer protein (PC-TP), also known as steroidogenic acute regulatory protein-related lipid transfer domain protein 2 (StarD2), is a cytosolic lipid-binding protein that specifically facilitates the inter-membrane transport of phosphatidylcholine (PC).[1][2][3] PC is the most abundant phospholipid in eukaryotic cell membranes and plays a crucial role in maintaining membrane integrity, lipid homeostasis, and cell signaling.[4]

PC-TP has emerged as a significant regulator of cellular lipid and glucose metabolism.[5] It interacts with and modulates the activity of key metabolic enzymes and signaling proteins.[1][6] Notably, PC-TP has been shown to suppress insulin signaling by interacting with thioesterase superfamily member 2 (THEM2) and the tuberous sclerosis complex 2 (TSC2).[6] Genetic knockout or chemical inhibition of PC-TP in animal models leads to enhanced insulin sensitivity and resistance to diet-induced diabetes and atherosclerosis.[6][7][8] These findings position PC-TP as a promising therapeutic target for metabolic diseases.

These application notes provide detailed protocols for cell-based assays designed to identify and characterize inhibitors of PC-TP. The primary assay focuses on live-cell imaging of fluorescently labeled PC to monitor its intracellular transport, while a secondary assay provides a quantitative measure of total cellular PC levels.

Signaling Pathway of PC-TP in Insulin Signaling

PC-TP plays a critical role in attenuating insulin signaling through a phospholipid-dependent mechanism. By binding to THEM2, PC-TP influences the phosphorylation and stability of Insulin Receptor Substrate 2 (IRS2). Additionally, PC-TP binds to TSC2, stabilizing the TSC1-TSC2 complex which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[6] Inhibition of PC-TP disrupts these interactions, leading to the activation of IRS2 and mTORC1, thereby enhancing insulin signaling.[6]

Caption: PC-TP's role in insulin signaling inhibition.

Quantitative Data on PC-TP Inhibitors

A high-throughput screening of a small-molecule library has identified several compounds that inhibit the PC transfer activity of PC-TP.[7] The potencies of these inhibitors, as determined by in vitro fluorescence quench assays, are summarized below.

| Compound ID | IC50 (µM) | Inhibition Mechanism | Reference |

| Compound 1 | 4.1 | Displaces phosphatidylcholine from the lipid binding site | [8] |

| Compound 2 | 8.5 | Not specified | [7] |

| Compound 3 | 12.0 | Not specified | [7] |

| Compound 4 | 25.0 | Not specified | [7] |

| Compound 5 | 50.0 | Not specified | [7] |

| Compound 6 | 95.0 | Not specified | [7] |

Experimental Protocols

Primary Assay: Live-Cell Imaging of Fluorescent PC Analog Transport

This assay allows for the direct visualization of intracellular PC transport and the assessment of its inhibition. The principle is based on the cellular uptake and trafficking of a fluorescently labeled PC analog, such as 1-acyl-2-(N-4-nitrobenzo-2-oxa-1,3-diazole)-aminocaproyl phosphatidylcholine (C6-NBD-PC). Inhibition of PC-TP is expected to alter the rate and pattern of C6-NBD-PC transport from the plasma membrane to intracellular compartments like the Golgi apparatus.[9]

Materials:

-

Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells, HeLa cells)

-

Cell culture medium and supplements

-

C6-NBD-PC (or other suitable fluorescent PC analog)

-

Liposomes (for delivery of C6-NBD-PC)

-

Phosphate-buffered saline (PBS)

-

Test compounds (potential PC-TP inhibitors)

-

Positive control inhibitor (if available)

-

Negative control (vehicle, e.g., DMSO)

-

Confocal microscope with live-cell imaging capabilities (environmental chamber for 37°C and 5% CO2)

-

Image analysis software

Protocol:

-

Cell Culture:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Culture cells to 70-80% confluency.

-

-

Preparation of C6-NBD-PC Liposomes:

-

Prepare small unilamellar vesicles (liposomes) containing C6-NBD-PC.

-

-

Labeling of Cells with C6-NBD-PC:

-

Wash cells twice with cold PBS.

-

Incubate cells with C6-NBD-PC containing liposomes at 2°C for 30 minutes to label the plasma membrane.[9]

-

Wash cells three times with cold PBS to remove excess liposomes.

-

-

Inhibitor Treatment:

-

Pre-incubate a set of labeled cells with test compounds at various concentrations for a predetermined time (e.g., 30-60 minutes) at 37°C. Include positive and negative controls.

-

-

Initiation of PC Transport and Imaging:

-

Transfer the dishes to the confocal microscope stage pre-warmed to 37°C.

-

Acquire initial images (t=0) to visualize the plasma membrane localization of C6-NBD-PC.

-

Initiate PC transport by incubating the cells at 37°C.

-

Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of C6-NBD-PC in the Golgi region and other intracellular compartments over time using image analysis software.

-

Compare the rate of intracellular accumulation of the fluorescent PC analog in inhibitor-treated cells versus control cells.

-

A potent inhibitor of PC-TP will be expected to reduce the rate of C6-NBD-PC transport to the Golgi apparatus.

-

Caption: Workflow for the live-cell imaging assay.

Secondary Assay: Fluorometric Quantification of Total Cellular Phosphatidylcholine

This assay provides a quantitative measure of the total PC content in cell lysates and can be used to assess the broader effects of PC-TP inhibitors on PC metabolism. The assay is based on the enzymatic hydrolysis of PC to choline, which is then oxidized to generate a fluorescent product.[10][11]